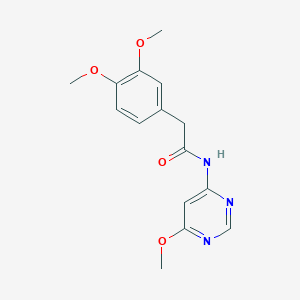

2-(3,4-dimethoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-20-11-5-4-10(6-12(11)21-2)7-14(19)18-13-8-15(22-3)17-9-16-13/h4-6,8-9H,7H2,1-3H3,(H,16,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYONMSOUNOICZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CC(=NC=N2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 6-methoxypyrimidine-4-amine as the primary starting materials.

Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with acetic anhydride to form 2-(3,4-dimethoxyphenyl)acetaldehyde.

Amidation Reaction: The intermediate 2-(3,4-dimethoxyphenyl)acetaldehyde is then reacted with 6-methoxypyrimidine-4-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize product formation.

Purification Techniques: Utilizing recrystallization, chromatography, or other purification methods to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Epirimil (N-(3,4-Dimethoxyphenyl)-2-((2-Methyl-6-(Pyridin-2-yl)Pyrimidin-4-yl)Thio)Acetamide)

- Structure : Shares the 3,4-dimethoxyphenyl-acetamide core but replaces the 6-methoxypyrimidine with a 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ylthio group.

- Activity : Demonstrated 100% seizure prevention in animal models, indicating potent anticonvulsant properties. Molecular docking studies suggest affinity for voltage-gated sodium channels, a common target for epilepsy therapeutics .

- ADMET : Predicted high oral bioavailability and favorable drug-likeness, with moderate blood-brain barrier permeability .

- Key Difference : The thioether linkage and pyridine substitution in Epirimil may enhance metabolic stability compared to the methoxy-substituted pyrimidine in the target compound .

A-740003 (P2X7 Receptor Antagonist)

- Structure: Contains a 3,4-dimethoxyphenylacetamide group but incorporates a quinolinylamino-cyanoimino moiety.

- Activity: Selective P2X7 receptor antagonist, effective in reducing neuropathic pain in rodent models. The quinoline group likely enhances receptor specificity .

- Key Difference : The absence of a pyrimidine ring in A-740003 shifts its therapeutic application from anticonvulsants to pain management, highlighting the role of heterocyclic substituents in target selection .

N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)

- Structure : Replaces the pyrimidine-acetamide with a benzamide-ethyl linkage.

- Activity: Primarily studied for its synthetic accessibility (80% yield) and structural role in alkaloid analogs. Limited pharmacological data are available, though benzamide derivatives are often explored for antimicrobial or anti-inflammatory effects .

Benzothiazole Derivatives (EP 3 348 550A1)

- Structure : Includes N-(6-trifluoromethylbenzothiazol-2-yl)-2-(methoxyphenyl)acetamide variants.

- Activity : These compounds exhibit broad-spectrum activity, likely due to the electron-withdrawing trifluoromethyl group enhancing receptor binding. The benzothiazole core is associated with kinase inhibition .

Pharmacokinetic and Pharmacodynamic Comparisons

*Inferred from structural analogs; experimental validation required.

Substituent Effects on Activity

- Methoxy vs. Thioether : Epirimil’s thioether linkage may confer greater metabolic stability than the target compound’s methoxy group, which is prone to demethylation .

- Pyrimidine vs. Benzothiazole : The pyrimidine ring in the target compound and Epirimil may favor interactions with purine-binding enzymes, whereas benzothiazole derivatives target ATP-binding pockets in kinases .

- Quinoline vs. Pyridine: A-740003’s quinoline group enhances P2X7 affinity through π-π stacking, absent in pyrimidine-based analogs .

Biological Activity

2-(3,4-dimethoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₇N₃O₄

- Molecular Weight : 303.31 g/mol

- CAS Number : 1396579-08-0

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 3,4-dimethoxybenzaldehyde and 6-methoxypyrimidine-4-amine.

- Formation of Intermediate : The aldehyde undergoes condensation with acetic anhydride.

- Amidation Reaction : The intermediate reacts with 6-methoxypyrimidine-4-amine in the presence of coupling agents like EDCI to yield the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity. Studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Pyrimidine derivatives, including this compound, have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. The half-maximal inhibitory concentration (IC50) values for related compounds suggest a promising anti-inflammatory profile .

Anticancer Activity

Preliminary studies have suggested that this compound may exhibit anticancer properties. It is hypothesized that the compound interacts with specific molecular targets involved in cancer cell proliferation and survival pathways. Further research is needed to elucidate its full potential in cancer therapy .

The mechanism of action for this compound involves:

- Interaction with Enzymes : The compound likely modulates the activity of enzymes involved in inflammatory and metabolic pathways.

- Receptor Binding : It may bind to specific receptors influencing cellular signaling pathways.

- Gene Expression Modulation : The compound could affect gene expression related to inflammation and cancer progression.

Study on Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of pyrimidine derivatives, reporting significant inhibition of COX enzymes. The IC50 values ranged from 19.45 μM to 42.1 μM for various derivatives tested against COX-1 and COX-2 enzymes . This suggests that modifications in structure can enhance anti-inflammatory efficacy.

| Compound | IC50 (COX-1) | IC50 (COX-2) |

|---|---|---|

| Compound A | 19.45 μM | 42.1 μM |

| Compound B | 26.04 μM | 31.4 μM |

| Compound C | 28.39 μM | 23.8 μM |

Anticancer Research

In vitro studies have indicated that related compounds can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial disruption. These findings warrant further exploration into the anticancer potential of this compound .

Q & A

Q. What are the critical steps in synthesizing 2-(3,4-dimethoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide, and how is purity ensured?

The synthesis typically involves multi-step reactions, starting with condensation of 3,4-dimethoxyphenylacetic acid derivatives with 6-methoxypyrimidin-4-amine. Key steps include:

- Coupling reactions using catalysts like sodium hydride or potassium carbonate in solvents such as dimethyl sulfoxide (DMSO) or ethanol .

- Temperature control (e.g., 60–80°C) to prevent intermediate decomposition .

- Purification via column chromatography or recrystallization . Purity is confirmed using HPLC (>95% purity threshold) and NMR spectroscopy (e.g., absence of extraneous peaks in H and C spectra) .

Example Reaction Conditions Table

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | NaH, DMF | THF | 0–25°C | 65–70 |

| 2 | KCO | DMSO | 80°C | 75–80 |

Q. Which spectroscopic techniques are essential for structural confirmation?

- H/C NMR : Assign methoxy groups (δ 3.7–3.9 ppm for OCH) and acetamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 359.1) and fragmentation patterns .

- IR Spectroscopy : Validate amide C=O stretch (~1650 cm) and aromatic C-O-C bands (~1250 cm) .

Q. How are solubility and stability profiles determined for this compound?

- Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λ~260 nm) .

- Stability : Assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data between batches be resolved?

Contradictions in NMR or MS data often arise from:

- Residual solvents (e.g., DMSO-d peaks masking signals): Use high-vacuum drying or alternative deuterated solvents .

- Tautomeric equilibria : Perform variable-temperature NMR to identify dynamic processes .

- Stereochemical impurities : Employ chiral HPLC or X-ray crystallography (if crystals are obtainable) .

Q. What strategies optimize yield in large-scale synthesis?

- Catalyst screening : Transition metals (e.g., Pd/C) improve coupling efficiency .

- Solvent optimization : Switch from DMSO to acetonitrile for easier post-reaction processing .

- Flow chemistry : Continuous reactors reduce side reactions and improve reproducibility .

Q. How is biological activity evaluated, and what are common pitfalls?

- In vitro assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization .

- ADME-Tox profiling : Microsomal stability (CYP450 metabolism) and cytotoxicity (MTT assay) .

- Pitfalls :

- Off-target effects : Use siRNA knockdowns to validate specificity .

- Aggregation artifacts : Include detergent controls (e.g., 0.01% Tween-20) in assays .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to reconcile?

Discrepancies may stem from:

- Species differences : Human vs. rat liver microsomes exhibit varying CYP450 activity .

- Assay conditions : Pre-incubation time (5 vs. 30 minutes) alters metabolite profiles .

- Resolution : Standardize protocols using CYP3A4/2D6 isoforms and report detailed conditions (e.g., NADPH concentration).

Methodological Recommendations

- Crystallography : If single crystals are obtained, use X-ray diffraction to resolve ambiguous stereochemistry .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites for functionalization .

- Cross-disciplinary collaboration : Integrate medicinal chemistry data with materials science (e.g., solubility vs. crystallinity trade-offs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.